molecular formula C12H13N5O B8328967 5-amino-N-(2-aminopyrimidin-5-yl)-2-methylbenzamide

5-amino-N-(2-aminopyrimidin-5-yl)-2-methylbenzamide

Cat. No.: B8328967
M. Wt: 243.26 g/mol
InChI Key: MLMBEHMMCIZMSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N-(2-aminopyrimidin-5-yl)-2-methylbenzamide is a useful research compound. Its molecular formula is C12H13N5O and its molecular weight is 243.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13N5O

Molecular Weight

243.26 g/mol

IUPAC Name

5-amino-N-(2-aminopyrimidin-5-yl)-2-methylbenzamide

InChI

InChI=1S/C12H13N5O/c1-7-2-3-8(13)4-10(7)11(18)17-9-5-15-12(14)16-6-9/h2-6H,13H2,1H3,(H,17,18)(H2,14,15,16)

InChI Key

MLMBEHMMCIZMSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)NC2=CN=C(N=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A round bottom flask equipped with a stir bar was charged with N-(2-aminopyrimidin-5-yl)-2-methyl-5-nitrobenzamide 8 (300 mg, 1.1 mmol), 10% Pd/C (˜150 mg), EtOAc (24 mL) and MeOH (6 mL). The mixture was purged with H2 (3× evacuation and back-fill cycles) then allowed to stir under an H2 balloon. After 24 h, TLC and LCMS indicated that the starting material was completely consumed. The mixture was filtered through a pad of Celite, washing with MeOH and CH2Cl2. Recrystallization from MeOH/CH2Cl2 afforded 5-amino-N-(2-aminopyrimidin-5-yl)-2-methylbenzamide 9 as a pale yellow crystalline solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

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